Propyl[(pyridin-4-yl)methyl]amine dihydrochloride
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Overview
Description
Propyl[(pyridin-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a propyl group attached to a pyridin-4-ylmethylamine moiety, with two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of Pyridin-4-ylmethylamine: This can be achieved by the reaction of pyridine-4-carboxaldehyde with an amine source, such as ammonia or a primary amine, under reductive amination conditions.
Alkylation: The pyridin-4-ylmethylamine is then alkylated with a propyl halide (e.g., propyl bromide) in the presence of a base, such as potassium carbonate, to form Propyl[(pyridin-4-yl)methyl]amine.
Formation of Dihydrochloride Salt: The final step involves the treatment of Propyl[(pyridin-4-yl)methyl]amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl[(pyridin-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyridin-4-ylmethylamine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Propyl[(pyridin-4-yl)methyl]amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocyclic compounds.
Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Propyl[(pyridin-4-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:
Pyridin-4-ylmethylamine: Lacks the propyl group, resulting in different chemical and biological properties.
N-(pyridin-4-yl)pyridin-4-amine: Contains an additional pyridine ring, leading to distinct reactivity and applications.
Pyridine derivatives with different alkyl groups: Variations in the alkyl group can significantly influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-5-11-8-9-3-6-10-7-4-9;;/h3-4,6-7,11H,2,5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQBGFDVKLAJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=NC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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